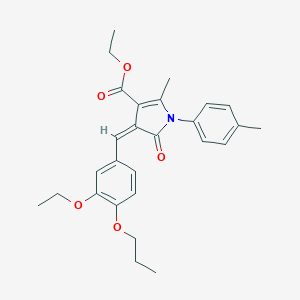
ethyl (4Z)-4-(3-ethoxy-4-propoxybenzylidene)-2-methyl-1-(4-methylphenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (4Z)-4-(3-ethoxy-4-propoxybenzylidene)-2-methyl-1-(4-methylphenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate, commonly known as EPPC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. EPPC is a pyrrole derivative that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
Aplicaciones Científicas De Investigación
EPPC has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and material science. In medicinal chemistry, EPPC has been found to exhibit potent antitumor activity against various cancer cell lines. In addition, EPPC has been shown to have antibacterial and antifungal activity. In biochemistry, EPPC has been used as a fluorescent probe for the detection of metal ions. Moreover, EPPC has been used in the synthesis of various materials, including polymers and nanoparticles.
Mecanismo De Acción
The mechanism of action of EPPC is not fully understood, but it is believed to involve the inhibition of various enzymes and the induction of apoptosis in cancer cells. EPPC has been shown to inhibit the activity of topoisomerase I and II, which are enzymes involved in DNA replication and repair. In addition, EPPC has been shown to induce the expression of p53, a tumor suppressor protein that plays a crucial role in the regulation of cell growth and apoptosis.
Biochemical and Physiological Effects:
EPPC has been shown to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the modulation of the immune system. In cancer cells, EPPC has been shown to inhibit cell proliferation and induce apoptosis by activating various signaling pathways, including the p53 pathway. In addition, EPPC has been shown to modulate the immune system by enhancing the activity of natural killer cells and T cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
EPPC has several advantages and limitations for lab experiments. One of the advantages of EPPC is its ability to inhibit the activity of various enzymes, making it a potential candidate for the development of novel drugs. However, one of the limitations of EPPC is its low solubility in water, which can make it difficult to study its effects in aqueous solutions.
Direcciones Futuras
There are many future directions for research on EPPC. One of the future directions is to study the structure-activity relationship of EPPC and its derivatives to identify more potent compounds for the treatment of cancer and other diseases. Another future direction is to study the pharmacokinetics and pharmacodynamics of EPPC to optimize its therapeutic potential. Moreover, EPPC can be explored for its potential applications in material science, such as in the synthesis of nanomaterials and polymers.
Conclusion:
In conclusion, EPPC is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. EPPC has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively. EPPC has several advantages and limitations for lab experiments, and there are many future directions for research on EPPC. The study of EPPC and its derivatives has the potential to lead to the development of novel drugs and materials with various applications.
Métodos De Síntesis
EPPC can be synthesized using various methods, including the Hantzsch reaction, the Gewald reaction, and the Paal–Knorr synthesis. Among these methods, the Hantzsch reaction is the most commonly used method for the synthesis of EPPC. In this method, the reaction of ethyl acetoacetate, 4-methylbenzaldehyde, and propyl bromide in the presence of ammonium acetate and acetic acid leads to the formation of EPPC.
Propiedades
Nombre del producto |
ethyl (4Z)-4-(3-ethoxy-4-propoxybenzylidene)-2-methyl-1-(4-methylphenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate |
|---|---|
Fórmula molecular |
C27H31NO5 |
Peso molecular |
449.5 g/mol |
Nombre IUPAC |
ethyl (4Z)-4-[(3-ethoxy-4-propoxyphenyl)methylidene]-2-methyl-1-(4-methylphenyl)-5-oxopyrrole-3-carboxylate |
InChI |
InChI=1S/C27H31NO5/c1-6-15-33-23-14-11-20(17-24(23)31-7-2)16-22-25(27(30)32-8-3)19(5)28(26(22)29)21-12-9-18(4)10-13-21/h9-14,16-17H,6-8,15H2,1-5H3/b22-16- |
Clave InChI |
KEPKZZVKKFLNCC-JWGURIENSA-N |
SMILES isomérico |
CCCOC1=C(C=C(C=C1)/C=C\2/C(=C(N(C2=O)C3=CC=C(C=C3)C)C)C(=O)OCC)OCC |
SMILES |
CCCOC1=C(C=C(C=C1)C=C2C(=C(N(C2=O)C3=CC=C(C=C3)C)C)C(=O)OCC)OCC |
SMILES canónico |
CCCOC1=C(C=C(C=C1)C=C2C(=C(N(C2=O)C3=CC=C(C=C3)C)C)C(=O)OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(5Z)-2-(3,4-dimethylanilino)-5-[(5-piperidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B298947.png)
![9-(4-chlorophenyl)-2-(3-methoxyphenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione](/img/structure/B298949.png)
![2-mesityl-9-(4-methylphenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione](/img/structure/B298950.png)
![3-cyclohexyl-2-[(4-ethoxyphenyl)imino]-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-1,3-thiazolidin-4-one](/img/structure/B298952.png)
![2-[3-({3-cyclohexyl-2-[(4-ethoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2,5-dimethyl-1H-pyrrol-1-yl]-4,5-dimethyl-3-thiophenecarbonitrile](/img/structure/B298954.png)

![2-[3-({3-cyclohexyl-2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2,5-dimethyl-1H-pyrrol-1-yl]-4,5-dimethyl-3-thiophenecarbonitrile](/img/structure/B298959.png)

![[1-(4-Chloro-benzyl)-1H-indol-3-yl]-morpholin-4-yl-methanethione](/img/structure/B298963.png)
![methyl 1-[4-(ethoxycarbonyl)phenyl]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B298964.png)
![2-(9-anthrylmethylene)-5-(4-isopropylphenyl)-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B298965.png)
![5-{[5-(1-azepanyl)-2-furyl]methylene}-1-(2-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B298966.png)
![1-(3,5-dimethylphenyl)-5-{[5-(1-pyrrolidinyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B298968.png)
![(5Z)-2-(2,3-dichloroanilino)-5-[(5-pyrrolidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B298970.png)